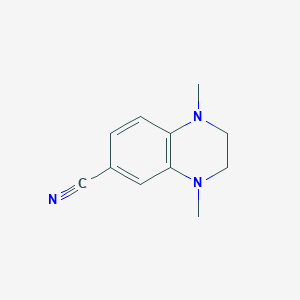

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Overview

Description

“1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” is a chemical compound with the molecular formula C11H13N3 . It is related to the compound “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde”, which has a similar structure .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been synthesized .

Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be analyzed based on its molecular formula C11H13N3 . Related compounds such as “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde” have been structurally characterized .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be inferred from its molecular formula C11H13N3 . For instance, it has a molecular weight of 190.24 g/mol . Other computed properties include a XLogP3-AA of 1.4, a topological polar surface area of 23.6 Ų, and a complexity of 219 .

Scientific Research Applications

DPP-4 Inhibition for Diabetes Treatment

One of the prominent applications of quinoxaline derivatives is their role as dipeptidyl peptidase-IV (DPP-4) inhibitors . These compounds have been studied for their potential to act as hypoglycemic agents, which are crucial in the treatment of Type 2 Diabetes Mellitus (T2DM). The inhibition of DPP-4 enzyme helps in prolonging the activity of incretin hormones, thereby stimulating insulin secretion and lowering blood glucose levels .

Hypoglycemic Agents

The quinoxaline compounds, including 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile , have been evaluated for their in vivo hypoglycemic effects. This application is particularly significant given the global prevalence of diabetes and the need for effective treatments. The compounds’ ability to induce hypoglycemia can lead to new therapeutic strategies for managing diabetes .

Molecular Docking and Dynamics

These compounds have also been subjected to molecular docking studies, which have shown their effective binding within the active site of the DPP-4 enzyme. Molecular dynamic studies further exhibit the stability of these compounds within the enzyme’s active site, suggesting their potential as effective DPP-4 inhibitors .

Pharmacokinetics and Bio-distribution Studies

The pharmacokinetic profile of quinoxaline derivatives, including their bio-distribution, is another area of application. Understanding how these compounds distribute within the body can inform dosage and delivery methods for therapeutic use. For instance, radiolabeled compounds have been used to study the bio-distribution pattern, which targets the protein DPP-4 secreted in visceral organs .

Acute Toxicity Examination

Safety is paramount in drug development, and quinoxaline compounds have been examined for acute toxicity. This research is essential to confirm the safety profile of new hypoglycemic agents before they can be considered for clinical trials or therapeutic use .

Quantum Structure-Activity Relationship (QSAR) Studies

QSAR studies are conducted to predict the activity of compounds based on their chemical structure. For quinoxaline derivatives, these studies help in understanding the relationship between the structure and the hypoglycemic activity, which is crucial for designing more effective DPP-4 inhibitors .

Oral Bioavailability Assessment

The oral bioavailability of these compounds is assessed to ensure efficient absorption when administered orally. This is important for patient compliance and the practicality of the treatment regimen. Compounds that obey Lipinski’s rule of five are considered to have good oral bioavailability .

Fluorescence “OFF–ON” Switching

Quinoxaline derivatives have potential applications in the development of fluorescent molecular switches. These switches can be used for proton determination, where the fluorescence properties of the compound change in response to protons. Such applications are valuable in sensing and switching devices .

Future Directions

The future directions for “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” could involve further exploration of its potential biological activities, given the promising results observed with related compounds . For instance, further studies could investigate its potential as a DPP-4 inhibitor or hypoglycemic agent .

Mechanism of Action

Target of Action

The primary target of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology . Another target is dipeptidyl peptidase-IV (DPP-4) , which is involved in glucose metabolism and is a target for diabetes treatment .

Mode of Action

This compound exhibits a novel mechanism of action that changes the substrate pocket to prevent AMP from binding . This allosteric modulation results in the inhibition of AMPD2 . For DPP-4, the compound fits nicely in the active pocket of DPP-4, leading to its inhibition .

Biochemical Pathways

The inhibition of AMPD2 and DPP-4 affects several biochemical pathways. AMPD2 is involved in the purine nucleotide cycle, which is crucial for maintaining energy homeostasis . DPP-4 inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, inhibiting glucagon release, and thereby reducing blood glucose levels .

Pharmacokinetics

Related compounds in this chemical series have been shown to exhibit potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver .

Result of Action

The inhibition of AMPD2 and DPP-4 by 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile leads to changes at the molecular and cellular levels. The allosteric modulation of AMPD2 can affect energy homeostasis . The inhibition of DPP-4 leads to increased insulin secretion and reduced blood glucose levels, which can be beneficial in the treatment of diabetes .

properties

IUPAC Name |

1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANRNWRIHAGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640198 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |

CAS RN |

857283-87-5 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

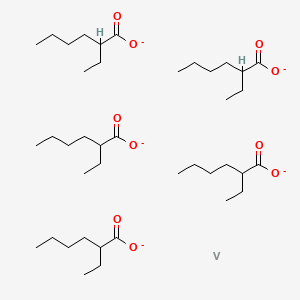

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1612975.png)

![6-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1612979.png)